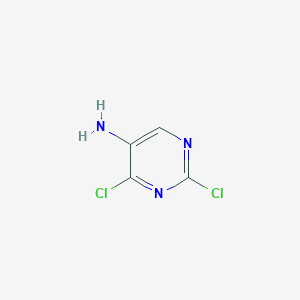

5-Amino-2,4-dichloropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Heterocyclic Synthesis

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and heterocyclic synthesis. numberanalytics.comslideshare.net Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. numberanalytics.comignited.innih.gov This inherent biological relevance makes pyrimidine derivatives prime candidates for interaction with various enzymes and cellular components. nih.gov

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure due to its ability to serve as a versatile template for a wide array of biological targets. bohrium.commdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.comgsconlinepress.com The adaptability of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the compound's electronic and steric properties to optimize its therapeutic efficacy. numberanalytics.combohrium.com

The significance of pyrimidines also extends to their role as key intermediates in the synthesis of more complex heterocyclic systems. gsconlinepress.com The reactivity of the pyrimidine ring, particularly when substituted with activating or leaving groups, facilitates a variety of chemical transformations, making it a valuable tool for synthetic chemists. mdpi.com

Historical Context of 5-Amino-2,4-dichloropyrimidine Research

While the broader history of pyrimidine chemistry dates back to the late 19th century, specific research into substituted pyrimidines like this compound is a more recent development driven by the expanding search for new pharmaceuticals and agrochemicals. numberanalytics.com The synthesis and reactivity of various dichloropyrimidine derivatives have been explored in different contexts. For instance, early studies on related compounds like 4-amino-2,6-dichloropyrimidine (B161716) involved investigations into their reduction products via catalytic hydrogenation. oregonstate.edu

The emergence of this compound as a compound of interest is closely tied to its utility as a versatile building block. Its structure, featuring two reactive chlorine atoms and an amino group on the pyrimidine core, allows for sequential and regioselective reactions. This has made it a valuable intermediate in the synthesis of a diverse range of more complex molecules. A patent filed in 2021 outlines a commercial-scale synthetic process for 2,4-Dichloro-5-aminopyrimidine starting from 5-nitrouracil (B18501), indicating its industrial relevance. wipo.int Research has also focused on its use in creating nucleoside analogs, which are crucial for developing antiviral drugs. chemimpex.com

Scope and Objectives of the Research Outline

The primary objective of this article is to present a comprehensive and scientifically rigorous overview of the chemical compound this compound, focusing exclusively on its academic and research applications. The scope is intentionally narrow to ensure a thorough and detailed examination of the specified topics.

This article will adhere strictly to the following outline:

: This section has provided a foundational understanding of the significance of pyrimidine scaffolds, the historical context of the target compound, and the defined scope of this article.

Future sections will delve into the specific chemical properties, synthesis, and various research applications of this compound, supported by detailed findings and data tables. The content will maintain a professional and authoritative tone, drawing from a diverse range of scientific literature. Information regarding dosage, administration, and safety profiles is explicitly excluded to maintain the focus on the chemical and academic aspects of the compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHVELYMZLXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292893 | |

| Record name | 5-Amino-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-27-5 | |

| Record name | 5177-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Amino 2,4 Dichloropyrimidine

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 5-Amino-2,4-dichloropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the two chlorine atoms, facilitates the attack of nucleophiles. The substitution generally occurs preferentially at the C-4 position, a selectivity attributed to the electronic effects of the ring nitrogen atoms.

Amination via SNAr is a common strategy to introduce nitrogen-based functional groups onto the pyrimidine core. The regiochemical outcome of these reactions is highly dependent on the nature of the amine nucleophile.

In reactions with 2,4-dichloropyrimidines bearing a substituent at the C-5 position, nucleophilic displacement with neutral nitrogen nucleophiles like primary and secondary amines typically shows a moderate to strong preference for substitution at the C-4 position. acs.org This selectivity arises because the intermediate formed by attack at C-4 (a para-quinoid Meisenheimer intermediate) is often more stable than the one formed via C-2 attack (an ortho-quinoid intermediate). acs.org However, these reactions can lack high regioselectivity, often yielding mixtures of C-4 and C-2 substituted isomers in ratios ranging from 1:1 to 4:1, which can complicate purification and limit synthetic utility. acs.org

To overcome low regioselectivity, palladium-catalyzed amination methods have been developed for related dichloropyrimidines, which can strongly favor the formation of the C-4 isomer. acs.org For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with various secondary amines under traditional SNAr conditions (using K₂CO₃) gave C4/C2 isomer ratios of approximately 3:1. In contrast, using a palladium catalyst with LiHMDS as the base dramatically improved the ratio to over 30:1. acs.org

Table 1: Comparison of SNAr and Pd-Catalyzed Amination of a Dichloropyrimidine Substrate Data adapted from reactions on 6-(4-fluorophenyl)-2,4-dichloropyrimidine.

| Amine | Method | C4/C2 Isomer Ratio | Yield |

| Dibutylamine | SNAr (K₂CO₃, DMAc) | 70:30 | - |

| Dibutylamine | Pd-catalyzed (LiHMDS, THF) | >97:3 | 92% |

| Pyrrolidine | SNAr (K₂CO₃, DMAc) | 80:20 | - |

| Pyrrolidine | Pd-catalyzed (LiHMDS, THF) | >97:3 | 85% |

| N-Methylaniline | SNAr (K₂CO₃, DMAc) | 68:32 | - |

| N-Methylaniline | Pd-catalyzed (LiHMDS, THF) | 97:3 | 90% |

Source: Adapted from literature on related dichloropyrimidines. acs.org

While primary and secondary amines typically favor C-4 attack, the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines can lead to unexpected products with high C-2 selectivity. nih.govacs.org For example, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with triethylamine (B128534) resulted in the formation of the C-2 aminated product in 91% yield, with no detectable C-4 isomer. acs.org This process occurs through an unusual mechanism involving the initial formation of a quaternary ammonium (B1175870) intermediate at the C-2 position, followed by an in situ N-dealkylation to yield the product that formally corresponds to a reaction with a secondary amine. nih.govacs.org This method provides a practical route to C-2 substituted pyrimidines, which are otherwise difficult to access. nih.gov

In other cases, unexpected products can arise from competition with other reaction pathways, such as solvolysis, especially under basic conditions. mdpi.comresearchgate.net The reaction medium's alkalinity can influence the final products, leading to a mixture of aminated and solvolysis-derived compounds. researchgate.net

When reactions on dichloropyrimidines are conducted in alcoholic solvents, especially in the presence of a base, solvolysis can occur, where the solvent molecule acts as a nucleophile. This leads to the incorporation of alkoxy groups onto the pyrimidine ring. mdpi.com For the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions carried out in ethanol (B145695) with a base like sodium hydroxide (B78521) resulted in products where a chlorine atom was displaced by an ethoxy group. mdpi.comresearchgate.net The formation of these products is driven by the high concentration of alkoxide ions generated in the basic alcoholic medium, which can compete with the intended amine nucleophile. mdpi.comresearchgate.net

Condensation reactions can also take place, particularly when the substituents on the pyrimidine ring are suitable. For instance, 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) has been shown to undergo condensation with 1-acetyl-2-imidazolin-2-one in the presence of POCl₃. csuohio.edu This demonstrates that the amino group at the C-5 position can participate in forming new bonds with suitable electrophiles under specific conditions.

The core reactivity of this compound in SNAr reactions is the displacement of its two chlorine atoms. The chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position when reacting with most common nucleophiles. acs.org This differential reactivity allows for sequential substitution reactions. A nucleophile can first be introduced at the C-4 position, and then a second, different nucleophile can be introduced at the C-2 position under potentially more forcing conditions or by using a different reaction methodology, such as a palladium-catalyzed cross-coupling. This stepwise functionalization is a powerful tool for creating complex, unsymmetrically substituted pyrimidine derivatives.

Amination Reactions

Cross-Coupling Reactions for C-C and C-N Bond Formation

Beyond classical SNAr reactions, modern palladium-catalyzed cross-coupling reactions are invaluable for the derivatization of this compound, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These methods offer broad substrate scope and functional group tolerance.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. tcichemicals.com This reaction is highly effective for coupling primary and secondary amines with chloropyrimidines, often providing higher selectivity and yields than traditional SNAr methods, especially for less reactive amines or when specific regioselectivity is required. acs.orgacs.org

For C-C bond formation, reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are widely employed. acs.org In the context of dichloropyrimidines, a strong preference for reaction at the C-4 position has been observed in Suzuki and Stille couplings. acs.org In contrast, Sonogashira reactions have shown little difference in reactivity between the C-2 and C-4 positions. acs.org This differential reactivity in cross-coupling reactions further expands the toolkit for the selective, stepwise derivatization of the this compound scaffold.

Table 2: Common Cross-Coupling Reactions for Dichloropyrimidines

| Reaction Name | Coupling Partner | Bond Formed | Typical Selectivity on Dichloropyrimidines |

| Buchwald-Hartwig | Amines | C-N | High, catalyst/ligand dependent |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Strong preference for C-4 |

| Stille | Organostannanes | C-C | Strong preference for C-4 |

| Sonogashira | Terminal alkynes | C-C | Little difference between C-2 and C-4 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. For dihalogenated pyrimidines, the reaction's regioselectivity is a key consideration.

In palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines, there is a well-established and strong preference for substitution to occur at the C-4 position. acs.orgmdpi.com This regioselectivity is primarily due to the favored oxidative addition of the palladium catalyst into the C-4 chlorine bond. mdpi.com The C-4 position is more electrophilic and thus more reactive than the C-2 position. nih.gov This intrinsic difference in reactivity allows for the sequential and controlled introduction of different substituents onto the pyrimidine ring. acs.orgmdpi.com

The general order of reactivity for halides on a pyrimidine ring is C-4/C-6 > C-2 >> C-5. acs.org While the presence of the electron-donating amino group at the C-5 position can modulate the electronic properties of the ring, the inherent higher reactivity of the C-4 position generally dictates the outcome of the initial Suzuki-Miyaura coupling reaction. A variety of reaction conditions, often employing catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], have been successfully used to achieve this selective C-4 arylation. mdpi.comnih.gov

| Catalyst System | Base | Solvent System | Regioselectivity | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | C-4 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | C-4 | mdpi.com |

| Pd(PEPPSI)(IPr) | Various | Various | C-4 (2.5:1 to 10.4:1) | nih.gov |

This table summarizes typical conditions for achieving C-4 regioselectivity in Suzuki-Miyaura couplings of 2,4-dichloropyrimidines.

Building upon the predictable regioselectivity, one-pot double Suzuki coupling reactions have been developed for 2,4-dichloropyrimidine, enabling the efficient synthesis of diarylated pyrimidines. nih.gov This strategy involves a sequential coupling process within a single reaction vessel. The first coupling occurs selectively at the more reactive C-4 position under a first set of conditions. Subsequently, a second boronic acid is added, and under potentially harsher conditions (e.g., higher temperature), the second coupling takes place at the less reactive C-2 position. nih.gov The choice of solvent is critical, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov This methodology streamlines the synthesis of asymmetrically substituted pyrimidines, avoiding the need for intermediate isolation and purification steps. nih.gov

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by reacting an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling exhibits a strong regioselective preference for the C-4 position when applied to 2,4-dichloropyrimidines. acs.org This allows for the selective introduction of various organic groups at this position while leaving the C-2 chlorine available for subsequent transformations. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The main drawback of this method is the toxicity associated with organotin reagents. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a vital tool, largely replacing harsher classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

While nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines often yield mixtures of C-4 and C-2 isomers, palladium-catalyzed aminations can offer superior regioselectivity. acs.org For instance, studies on 6-aryl-2,4-dichloropyrimidines have demonstrated a highly regioselective Buchwald-Hartwig amination that strongly favors the formation of the C-4 substituted product. acs.org This selectivity is achieved using specific palladium catalysts and ligands, such as bidentate phosphine (B1218219) ligands like dppb, in combination with a strong base like LiHMDS. acs.org This suggests that this compound can be selectively functionalized at the C-4 position with a variety of primary and secondary amines using this methodology.

Ullmann and Sonogashira Reactions

Further derivatization of the this compound scaffold can be achieved through other transition metal-catalyzed reactions, including the Ullmann and Sonogashira couplings.

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.org Though traditionally requiring high temperatures, the development of ligand-accelerated protocols, often using amino acids like L-proline, has allowed the reaction to proceed under milder conditions. nih.gov This reaction provides a valuable alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds at the chloro-positions of the pyrimidine ring.

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes. libretexts.org In contrast to the high C-4 selectivity observed in Suzuki and Stille couplings, Sonogashira reactions on halopyrimidines have been reported to show little difference in reactivity between the C-2 and C-4 positions. acs.org However, specific conditions can be tailored to achieve desired outcomes. For example, a Sonogashira coupling on a 5-bromo-2,4-diaminopyrimidine derivative proceeded efficiently using a PdCl₂(dppf) catalyst with a CuI co-catalyst. wordpress.com

| Reaction | Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Reference |

| Sonogashira | 5-bromo-2-benzylamino-4-ethylaminopyrimidine | 1-Hexyne | PdCl₂(dppf) / CuI | Triethylamine | THF | wordpress.com |

This table presents an example of Sonogashira coupling conditions for a substituted halopyrimidine, demonstrating the typical reagents used.

Preparation of Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group at C-5, adjacent to the chloro-substituent at C-4, provides a reactive site for annulation reactions, where a new ring is built onto the existing pyrimidine core.

For example, the 5-amino group can act as a nucleophile to participate in condensation reactions with various bifunctional electrophiles. Subsequent intramolecular cyclization, often involving displacement of the C-4 chlorine, leads to the formation of bicyclic heteroaromatic systems. This strategy is a common route to biologically important scaffolds such as:

Purines: By constructing an imidazole (B134444) ring fused to the pyrimidine.

Pteridines: By fusing a pyrazine (B50134) ring. This can be achieved by reacting 5,6-diaminopyrimidines (obtainable from 5-nitropyrimidines) with α-dicarbonyl compounds. nih.gov

Pyrrolo[2,3-d]pyrimidines: By constructing a pyrrole (B145914) ring fused to the pyrimidine.

These fused systems are central to many areas of medicinal chemistry, and the use of this compound as a starting material provides a flexible and efficient entry into these compound classes. mdpi.com

Pyrimidine-Based Chalcones

The synthesis of pyrimidine-based chalcones from this compound derivatives has been achieved through the classical Claisen-Schmidt condensation. This reaction typically involves the condensation of a substituted pyrimidine-5-carbaldehyde (B119791) with an acetophenone (B1666503) in the presence of a base.

Detailed research findings indicate that the starting material, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, can undergo nucleophilic aromatic substitution (SNAr) at one of the chloro positions prior to the condensation reaction. For instance, reaction with an amine like ethyl(phenyl)amine in the presence of triethylamine in ethanol leads to a mono-substituted pyrimidine. Subsequent treatment of this intermediate with acetophenone and a strong base like sodium hydroxide in ethanol under reflux conditions yields the corresponding pyrimidine-based chalcone.

The reaction proceeds via a 'one-pot' process where solvolysis and condensation occur. The use of an excess of a solid basic catalyst in a polar solvent facilitates these transformations.

Table 1: Synthesis of Pyrimidine-Based Chalcones

| Starting Material | Reagents and Conditions | Product | Yield | Ref. |

|---|

It is important to note that the reaction conditions, particularly the concentration of the base, can influence the outcome, with higher base concentrations potentially leading to side reactions such as solvolysis.

Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a significant heterocyclic system found in various biologically active compounds. The synthesis of this scaffold can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyrimidine core.

While direct synthesis from this compound is not extensively detailed in the provided search results, the general synthesis of pyrrolo[2,3-d]pyrimidines often involves the reaction of a substituted aminopyrimidine with a suitable three-carbon synthon. For instance, a common method involves the palladium-catalyzed coupling of a chloropyrimidine with an amine. Another approach involves the condensation of a pyrimidine derivative with a carbonyl compound followed by cyclization.

One documented synthesis of a related pyrrolo[2,3-d]pyrimidine system involves the reaction of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with an aromatic amine in the presence of a palladium catalyst. This highlights a synthetic strategy that could potentially be adapted for derivatives of this compound.

Further research is required to delineate a direct and efficient pathway for the synthesis of pyrrolo[2,3-d]pyrimidines starting specifically from this compound.

Thienopyrimidines

Thienopyrimidines are another important class of fused heterocyclic compounds with diverse biological activities. Their synthesis can be broadly categorized into two main approaches: annulation of a pyrimidine ring onto a thiophene (B33073) core or construction of a thiophene ring onto a pyrimidine core.

The synthesis of thieno[2,3-d]pyrimidines often starts from appropriately substituted 2-aminothiophenes. For example, 2-aminothiophene-3-carbonitrile (B183302) can be cyclized with various reagents to form the pyrimidine ring. One specific method involves the reaction of 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde with ethyl-2-mercaptoacetate under alkaline conditions to yield a 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. This demonstrates the utility of a derivative of the target compound in constructing the thieno[2,3-d]pyrimidine (B153573) system.

Another general strategy involves the reaction of 2-acylaminothiophene-3-carboxamide derivatives with a base to induce cyclization and form the 4-oxo-thieno[2,3-d]pyrimidine core. The resulting 4-oxo group can then be chlorinated using reagents like phosphoryl chloride to provide a reactive handle for further functionalization via nucleophilic substitution with various amines.

Table 2: Synthesis of Thienopyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product Class | Ref. |

|---|---|---|---|

| 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde | Ethyl-2-mercaptoacetate, Base | 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester | |

| 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Phosphoryl chloride | 4-Chlorothieno[2,3-d]pyrimidines |

Triazolopyrimidines

Triazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their structural similarity to purines, leading to a wide range of biological activities. The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine system, one of the most stable isomers, can be achieved through several synthetic strategies.

Common synthetic routes to triazolopyrimidines include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. Another approach involves the rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines.

While a direct synthesis of triazolopyrimidines starting from this compound is not explicitly detailed in the available search results, the general principles of their synthesis suggest potential pathways. For instance, the amino group at the 5-position of the pyrimidine ring could potentially be converted into a hydrazine, which could then undergo intramolecular cyclization or react with a suitable one-carbon synthon to form the triazole ring.

A study on the synthesis of 1,2-dihydro-triazolo[1,5-a]pyrimidines started from 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivatives, highlighting the use of a pre-formed aminotriazole in the construction of the fused system. This suggests that a potential route from this compound could involve its conversion to a diaminopyrimidine derivative, which could then be reacted to form the triazole ring.

Further investigation is necessary to establish a direct and efficient synthetic protocol for the preparation of triazolopyrimidines from this compound.

Applications of 5 Amino 2,4 Dichloropyrimidine in Drug Discovery and Medicinal Chemistry

Role as a Key Intermediate and Privileged Scaffold

5-Amino-2,4-dichloropyrimidine is widely recognized as a key intermediate in the synthesis of a variety of biologically active compounds. chemimpex.com Its utility spans the development of pharmaceuticals, particularly antiviral and anticancer agents, as well as the formulation of agrochemicals like herbicides and pesticides. chemimpex.com The stability and reactivity of the compound enhance its utility in chemical reactions, allowing for efficient production processes. chemimpex.com

The pyrimidine (B1678525) core of the molecule is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. researchgate.net The pyrimidine heterocycle is an elemental component of DNA and RNA, and its derivatives have been successfully developed into anticancer agents such as 5-fluorouracil (B62378) and gemcitabine. nih.gov Similarly, fused heterocyclic ring systems that are structurally analogous to purines, such as thiazolo[4,5-d]pyrimidines, have been extensively developed from pyrimidine precursors to create novel therapeutics with a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov The inherent versatility of the pyrimidine structure, as seen in this compound, allows medicinal chemists to systematically modify its structure to achieve desired biological activity against various targets.

Design and Synthesis of Bioactive Derivatives

The strategic placement of reactive chloro and amino groups on the pyrimidine ring of this compound allows for its elaboration into a diverse array of derivatives with significant therapeutic potential.

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. This compound serves as a crucial intermediate in the synthesis of nucleoside analogs, which are essential in antiviral drug development. chemimpex.com Research has shown that pyrimidine derivatives can exhibit a broad range of antiviral activity. For instance, the related compound 2-amino-4,6-dichloropyrimidine (B145751) was found to inhibit the replication of a wide spectrum of viruses, including members of the Herpes, Picorna, and Pox groups. nih.gov This foundational knowledge motivates the use of similar dichloropyrimidine scaffolds in the design of new antiviral agents. nih.govpurdue.edunih.govmdpi.combgu.ac.il

In oncology, this compound is a valuable starting material for creating novel therapeutic agents. chemimpex.comnbinno.com The pyrimidine core is a well-established pharmacophore in cancer chemotherapy, and derivatives of this scaffold are continuously being explored for their anti-proliferative activities. nih.govnih.govrsc.org By modifying the this compound structure, researchers can design potent and selective inhibitors of various protein targets implicated in cancer progression. nih.govmdpi.comresearchgate.net

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis. nih.gov The dysregulation and overexpression of Plk1 are linked to the development of numerous cancers, making it an attractive target for cancer therapy. nih.govmdpi.com Inhibition of Plk1 can lead to mitotic arrest and cell death in cancer cells. nih.gov The pyrimidine scaffold is a key feature in several known Plk1 inhibitors. semanticscholar.org The development of novel aminopyrimidine-based compounds has yielded potent Plk1 inhibitors, demonstrating that this scaffold is well-suited for targeting the ATP-binding site of the kinase. nih.gov For example, a series of amino-pyrimidine derivatives were designed and synthesized as potent PLK4 (a related kinase) inhibitors, with some compounds showing inhibitory concentrations in the nanomolar range. nih.gov This highlights the utility of the aminopyrimidine core, present in this compound, for designing targeted kinase inhibitors for cancer treatment.

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. rsc.org Their mechanism of action often involves inhibiting the production of key inflammatory mediators, such as prostaglandin (B15479496) E2 and nitric oxide (NO). researchgate.netnih.gov The anti-inflammatory properties of various polysubstituted 2-aminopyrimidines have been extensively studied, revealing a strong dependence on the chemical structure of the pyrimidine ring and its substituents. researchgate.netnih.gov

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.gov Consequently, inhibiting NO production is a key strategy in the development of anti-inflammatory drugs. cerradopub.com.brcerradopub.com.br A study focused on derivatives closely related to this compound, specifically a series of 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrated their ability to inhibit immune-activated NO production in mouse peritoneal cells. nih.govresearchgate.netnih.gov

The study found that, irrespective of the chemical group at the C-5 position, all the tested 2-amino-4,6-dichloropyrimidines suppressed NO production in a dose-dependent manner. nih.govresearchgate.net The most potent compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ value of 2 µM, an activity level higher than the reference inhibitor N-monomethyl-l-arginine. nih.govnih.gov Other derivatives showed IC₅₀ values ranging from 9 to 36 µM. nih.govresearchgate.netnih.gov These findings underscore the potential of the dichloropyrimidine scaffold as a template for designing novel and effective inhibitors of nitric oxide production for the treatment of inflammatory disorders. rsc.org

Table 1: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives Data sourced from a study on immune-activated mouse peritoneal cells. nih.govresearchgate.netnih.gov

| Compound ID | Substituent at C-5 | IC₅₀ (µM) |

|---|---|---|

| B12 | Fluoro | 2 |

| B6 | Propyl | 9 |

| B5 | Ethyl | 12 |

| B10 | Benzyl | 14 |

| B3 | Methyl | 23 |

| B4 | Isopropyl | 24 |

| B9 | sec-Butyl | 28 |

| B8 | Butyl | 36 |

Anti-inflammatory Compounds

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs. The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Pyrimidine and its derivatives have been identified as promising scaffolds for the development of selective COX-2 inhibitors.

Recent research has focused on the synthesis of novel pyrimidine derivatives with potent COX-2 inhibitory activity. For instance, a series of pyrimidine compounds were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. Among these, compounds 3 and 4a demonstrated significant inhibitory potential against COX-2, with IC50 values of 0.85 µM and 0.65 µM, respectively nih.gov. These values are comparable to the standard drug Celecoxib, which has an IC50 of 0.56 µM against COX-2 nih.gov. The development of such compounds often involves the use of dichloropyrimidine precursors, where the chlorine atoms are displaced by various nucleophiles to build the final inhibitor structure.

Furthermore, pyrimidine-based fluorescent COX-2 inhibitors have been designed and synthesized to aid in the visualization of the enzyme in cancer cells. One such inhibitor, N-(2-((7-nitro-benzo[c] nih.govchemimpex.commdpi.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine (6) , was identified as a potent and selective COX-2 inhibitor with an IC50 of 1.8 µM rsc.org. While the direct synthesis from this compound is not explicitly detailed in these studies, the core pyrimidine structure highlights the importance of substituted dichloropyrimidines in this field.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. Protein kinases in the parasite, such as P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6), have been identified as promising drug targets.

Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of PfGSK3 and PfPK6. The synthesis of these inhibitors often utilizes a substituted dichloropyrimidine core, where the 5-amino group can be a key handle for further functionalization. A study detailing the discovery of novel 2,4,5-trisubstituted pyrimidines as dual inhibitors highlights the potential of this chemical scaffold. For example, compounds 23d and 23e were identified as potent dual inhibitors with IC50 values in the nanomolar range against PfPK6 and PfGSK3 nih.gov.

The general synthetic strategy for such compounds involves the sequential substitution of the chlorine atoms at the 2 and 4 positions and modification at the 5 position of a pyrimidine ring. The presence of the amino group at the 5-position in this compound makes it an ideal starting material for creating a library of analogs for structure-activity relationship (SAR) studies.

β-Glucuronidase Inhibitors

Elevated levels of β-glucuronidase are associated with various pathological conditions, including certain types of cancer. Therefore, the inhibition of this enzyme is a significant area of research. A study on 2-aminopyrimidine (B69317) derivatives as a new class of β-glucuronidase inhibitors utilized a closely related starting material, 2-amino-4,6-dichloropyrimidine. In this research, twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity mdpi.comsemanticscholar.orgsemanticscholar.orgresearchgate.net.

One of the synthesized compounds, compound 24 , which features a piperazinyl substituent at the C-4 position of the pyrimidine ring, demonstrated significantly superior activity to the standard inhibitor, D-saccharic acid 1,4-lactone. Compound 24 exhibited an IC50 value of 2.8 ± 0.10 µM, whereas the standard had an IC50 of 45.75 ± 2.16 µM mdpi.comsemanticscholar.org. The synthesis involved a nucleophilic substitution reaction where the chlorine atoms of the dichloropyrimidine were displaced by various amines. This synthetic approach underscores the utility of aminodichloropyrimidines as precursors for generating libraries of potential enzyme inhibitors.

| Compound | β-Glucuronidase IC50 (µM) | Reference |

|---|---|---|

| Compound 24 | 2.8 ± 0.10 | mdpi.comsemanticscholar.org |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | mdpi.comsemanticscholar.org |

Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the synthesis of DNA and RNA. This compound is a valuable intermediate in the synthesis of such analogs. Its structure allows for the introduction of a sugar moiety at one of the nitrogen atoms of the pyrimidine ring, followed by further modifications at the chloro- and amino-substituted positions to generate a wide range of nucleoside derivatives.

The development of novel nucleoside analogs is a continuous effort to overcome drug resistance and improve therapeutic outcomes. The versatility of this compound in chemical reactions makes it a preferred choice for researchers in the synthesis of these vital therapeutic agents. chemimpex.com For instance, the synthesis of nucleoside analogues often involves the coupling of a protected sugar with a heterocyclic base. The reactive chlorine atoms on the pyrimidine ring of this compound can be selectively displaced to introduce different functional groups, leading to a diverse set of potential drug candidates.

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in the innate immune response signaling pathway. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Research has led to the discovery of potent IRAK4 inhibitors based on a 5-aryl-2,4-diaminopyrimidine core structure.

The synthesis of these inhibitors often starts with a 5-substituted-2,4-dichloropyrimidine. For example, a study on the discovery of 5-aryl-2,4-diaminopyrimidine compounds as IRAK4 inhibitors utilized 5-bromo-2,4-dichloropyrimidine (B17362) as a key starting material nih.gov. Through a series of reactions including Suzuki coupling and nucleophilic aromatic substitution, the desired 2,4-diaminopyrimidine (B92962) core was constructed. The use of this compound in similar synthetic strategies is highly plausible, where the amino group could be protected and later deprotected or transformed as needed to achieve the final inhibitor structure.

ZAP-70 Inhibitors

Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical component of the T-cell receptor signaling pathway and plays a vital role in T-cell activation. As such, inhibitors of ZAP-70 are being investigated as potential treatments for autoimmune diseases and organ transplant rejection. A series of 2-phenylaminopyrimidines have been identified as potent and selective inhibitors of ZAP-70.

The synthesis of these inhibitors can be envisioned starting from a dichloropyrimidine scaffold. The sequential substitution of the two chlorine atoms with different amine nucleophiles would lead to the desired 2,4-diaminopyrimidine core. This compound, with its inherent amino group, provides a strategic starting point for creating diverse libraries of ZAP-70 inhibitors for SAR studies. While specific examples detailing the use of this compound for ZAP-70 inhibitor synthesis are not prevalent in the provided search results, the general applicability of substituted pyrimidines in this area is well-established nih.gov.

CB2 Agonists

The chemical scaffold provided by pyrimidine derivatives is of significant interest in the development of ligands for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in peripheral tissues and immune cells, is a promising therapeutic target for managing pain and inflammatory diseases without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1). This compound serves as a versatile starting material or key intermediate in the synthesis of more complex molecules designed to interact with the CB2 receptor.

Medicinal chemists utilize the pyrimidine core to construct diverse libraries of compounds. Through strategic chemical modifications, these pyrimidine derivatives are developed into potent and selective CB2 receptor agonists. For example, research has led to the creation of pyrimidine-2,4(1H,3H)-diones and 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides, which have shown high affinity for the CB2 receptor. acs.orgnih.gov The development of these compounds often involves multi-step synthesis pathways where the pyrimidine ring is a central structural component. The ultimate goal is to optimize the balance between receptor affinity, selectivity over the CB1 receptor, and favorable pharmacokinetic properties. researchgate.net The functionality of these ligands—whether they act as full agonists, partial agonists, or even inverse agonists—can be finely tuned by the nature of the chemical groups attached to the pyrimidine ring. researchgate.netunife.it

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For derivatives of this compound targeting the CB2 receptor, SAR investigations provide critical insights into how specific structural modifications influence the molecule's biological activity. By systematically altering the substituents on the pyrimidine core and evaluating the resulting changes in receptor binding affinity and functional potency, researchers can identify the key chemical features required for optimal interaction with the CB2 receptor. nih.govsci-hub.se

These studies have been instrumental in transforming initial "hits" from high-throughput screening into potent and selective drug candidates. For instance, SAR exploration of 2-amino-5-aryl-pyridines, a related structural class, led to the identification of highly potent and selective CB2 agonists. nih.govsci-hub.se The general findings indicate that the nature, size, and electronic properties of the substituents at different positions on the heterocyclic ring are pivotal in modulating the compound's affinity and efficacy. nih.govresearchgate.net

Impact of Substituents at Pyrimidine C-2, C-4, and C-5 Positions

The specific placement and chemical nature of substituents on the pyrimidine ring have a profound effect on the pharmacological profile of the resulting compounds as CB2 agonists.

Substitution at the C-5 Position: In studies of pyrimidine-2,4(1H,3H)-diones, modifications at the C-5 position (analogous to the R2 position in the referenced study) were found to be critical for potency. For a lead compound with an n-pentyl group at the R1 position and a t-butyl group at the R3 position, introducing different substituents at R2 led to significant variations in CB2 agonist activity. A derivative featuring a 4-fluorobenzyl group at this position demonstrated high potency and selectivity for the CB2 receptor. nih.gov This highlights that aromatic and substituted aromatic groups at this position can be highly favorable for activity.

Substitution at other Pyrimidine Positions: In the same series of pyrimidine-2,4(1H,3H)-diones, the length of the alkyl chain at the R1 position (analogous to C-1/N-1) was important. An n-pentyl or n-hexyl group contributed to good CB2 agonist activity, whereas a shorter n-butyl chain was detrimental. nih.gov Furthermore, the R3 substituent (analogous to C-3/N-3) was also crucial; a bulky t-butyl group was identified as desirable, as replacing it with an n-butyl or cyclohexyl moiety resulted in a complete loss of CB2 agonist activity. nih.gov

The data below illustrates the SAR for a series of pyrimidine-2,4(1H,3H)-dione derivatives, showing how modifications at different positions impact their potency as CB2 agonists.

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | CB2 Agonist Potency (EC50, nM) |

| 30 | n-Butyl | 4-Fluorobenzyl | t-Butyl | >10000 |

| 31 | n-Pentyl | 4-Fluorobenzyl | t-Butyl | 3.4 |

| 32 | n-Hexyl | 4-Fluorobenzyl | t-Butyl | 4.3 |

| 33 | n-Pentyl | 4-Fluorobenzyl | n-Butyl | >10000 |

| 34 | n-Pentyl | 4-Fluorobenzyl | Cyclohexyl | >10000 |

| 36 | n-Pentyl | 4-Chlorobenzyl | t-Butyl | 1.1 |

Data synthesized from research on pyrimidine-2,4(1H,3H)-diones. nih.gov

Ligand-Target Interactions

The interaction between pyrimidine-based ligands and the CB2 receptor is governed by specific, non-covalent forces within the receptor's binding pocket. While direct crystallographic data for these specific compounds may be limited, computational methods such as molecular docking and the development of 3D-QSAR models provide valuable insights into these interactions. nih.govresearchgate.net These models help predict the binding modes of ligands and rationalize the observed SAR data.

For a ligand to exhibit high affinity and agonist activity, its functional groups must form key interactions with specific amino acid residues in the CB2 receptor. These interactions typically include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring and the amine group at the C-5 position can act as hydrogen bond acceptors and donors, forming critical connections with residues in the binding site.

Hydrophobic Interactions: Bulky and lipophilic substituents, such as the t-butyl and n-pentyl groups found to be favorable in SAR studies, likely engage in hydrophobic interactions with non-polar pockets within the receptor. nih.gov

Pi-Stacking: Aromatic rings, such as the fluorobenzyl group at the C-5 position, can participate in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the receptor, further stabilizing the ligand-receptor complex.

Computational and Theoretical Studies of 5 Amino 2,4 Dichloropyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating the structural and electronic properties of molecules, offering a good balance between accuracy and computational cost.

In the study of heterocyclic compounds similar to 5-Amino-2,4-dichloropyrimidine, such as other dichlorinated amino-pyridines and -pyrimidines, DFT calculations are employed to understand various molecular aspects. For instance, the CE-B3LYP/6–31 G(d,p) basis set has been used to analyze energy frameworks, revealing that Coulombic interactions can significantly contribute to the total energy and crystal packing. nih.govnih.gov Such analyses help in understanding the intermolecular forces that govern the solid-state structure of these compounds. nih.govnih.gov

DFT calculations can determine optimized molecular geometry, including bond lengths and angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to identify the most active sites for electrophilic and nucleophilic attacks, providing insights into the molecule's reactivity.

These theoretical calculations are invaluable for predicting how derivatives of this compound might behave in chemical reactions and how they might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are crucial in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

For pyrimidine (B1678525) derivatives, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively utilized. thieme-connect.comresearchgate.netbenthamdirect.comrsc.org These methods build models based on a set of known active compounds (a training set) to predict the activity of new compounds (a test set).

A typical 3D-QSAR study on pyrimidine derivatives involves the following steps:

Data Set Selection : A series of pyrimidine derivatives with known biological activities (e.g., IC50 values) is selected. thieme-connect.comresearchgate.net

Molecular Modeling and Alignment : The 3D structures of the molecules are built and aligned based on a common substructure. This alignment is a critical step for the reliability of the model. thieme-connect.comresearchgate.net

Model Generation : CoMFA and CoMSIA models are generated. CoMFA calculates steric and electrostatic fields, while CoMSIA evaluates additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Validation : The predictive power of the models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). thieme-connect.comresearchgate.netbenthamdirect.comrsc.orgrsc.org

For example, a 3D-QSAR study on pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors yielded robust CoMFA and CoMSIA models with good predictive ability (CoMFA: q² = 0.663, r² = 0.998; CoMSIA: q² = 0.730, r² = 0.988). researchgate.net The resulting 3D contour maps from these analyses provide visual representations of how different structural modifications affect biological activity, guiding the rational design of new, more potent inhibitors. thieme-connect.comresearchgate.netmdpi.com

| QSAR Model | Cross-validated q² | Non-cross-validated r² | Target |

| CoMFA | 0.663 | 0.998 | ALK Inhibitors |

| CoMSIA | 0.730 | 0.988 | ALK Inhibitors |

| CoMFA | 0.574 | 0.970 | EGFR Inhibitors |

| CoMSIA | 0.575 | 0.968 | EGFR Inhibitors |

| CoMFA | 0.664 | 0.973 | FAK Inhibitors |

| CoMSIA | 0.755 | 0.999 | FAK Inhibitors |

This table presents statistical validation parameters from various 3D-QSAR studies on pyrimidine derivatives, demonstrating the predictive power of the generated models.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and the stability of the resulting complex.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein target. This method is used to understand the binding mode and to estimate the binding affinity, often expressed as a binding energy score. For derivatives of 2-amino-4-chloro-pyrimidine, molecular docking has been used to evaluate their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro). thieme-connect.com In these studies, the pyrimidine derivatives were docked into the active site of the protein (PDB ID: 6LU7), and their binding energies and interactions with key amino acid residues were analyzed. thieme-connect.com

Several derivatives showed better binding affinity than the standard drug Remdesivir. For instance, one derivative exhibited a high binding energy score of -8.12 kcal/mol and formed hydrogen bonds with key residues like Thr25, His41, and Cys145. thieme-connect.com

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |

| Derivative 3 | -6.61 | --- | His41, Asn142, Gly143, Cys145, Met165, Glu166 |

| Derivative 4 | -7.03 | --- | His41, Met49, Gly143, Cys145, His164, Met165 |

| Derivative 5 | -7.06 | --- | His41, Met49, Asn142, Cys145, His164, Met165 |

| Derivative 6 | -8.12 | 1.11 | Thr25, His41, Cys145, His164, Met165, Glu166 |

| Remdesivir (Control) | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145, Met165, Glu166 |

This table summarizes the molecular docking results of 2-amino-4-chloro-pyrimidine derivatives with the SARS-CoV-2 main protease, showing their binding energies and key interactions compared to a control standard. thieme-connect.com

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations assess the stability of the ligand-protein complex predicted by docking. A typical simulation runs for nanoseconds to microseconds, providing insights into the dynamic behavior of the complex. benthamdirect.comfrontiersin.org For example, MD simulations performed on pyrimidine-5-carbonitrile derivatives targeting VEGFR-2 revealed the stability of the compound in the active site over a 100 ns simulation. Analysis of the simulation trajectory can reveal stable hydrogen bonds and other key interactions that contribute to the binding affinity. benthamdirect.com

In Silico Studies for Biological Activity Prediction

In silico studies encompass a range of computational methods used to predict the biological and pharmacological properties of molecules, such as their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as their potential toxicity.

For derivatives of 2-amino-4-chloro-pyrimidine, online tools like SwissADME and pkCSM have been used to predict their drug-likeness and pharmacokinetic properties. thieme-connect.com These studies evaluate parameters based on Lipinski's rule of five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Key predicted properties include:

Gastrointestinal (GI) Absorption : All tested derivatives showed high GI absorption. thieme-connect.com

Blood-Brain Barrier (BBB) Permeability : Most derivatives were predicted to be capable of crossing the BBB. thieme-connect.com

Skin Permeability (log Kp) : Most derivatives showed negative log Kp values, suggesting low skin permeability. thieme-connect.com

Bioavailability Score : All derivatives had a bioavailability score of 0.55. thieme-connect.com

Toxicity : The derivatives were predicted to have no skin sensitization properties and to be free of AMES toxicity, which is an indicator of mutagenic potential. thieme-connect.com

Analytical Techniques in the Research of 5 Amino 2,4 Dichloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Amino-2,4-dichloropyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the amino (-NH₂) protons and the lone aromatic proton on the pyrimidine (B1678525) ring. A ¹H-NMR spectrum for 2,4-Dichloro-5-aminopyrimidine shows a signal for the C6-H proton and another for the amino protons. chemicalbook.com The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the adjacent chlorine and nitrogen atoms. The amino protons typically appear as a broader signal due to nitrogen's quadrupolar moment and potential hydrogen exchange.

Table 1: Representative ¹³C-NMR Chemical Shifts for a Related Dichloropyrimidine Compound Data based on 5-(Sec-butyl)-4,6-dichloropyrimidin-2-amine chemimpex.com

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 163.64 |

| C-5 | 120.12 |

| C-4 / C-6 | Not Found |

Mass Spectrometry (EI-MS, HREI-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound.

EI-MS: Electron Ionization Mass Spectrometry involves bombarding the molecule with a high-energy electron beam, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique fingerprint. While a specific EI-MS spectrum for this compound (CAS 5177-27-5) is not publicly available, analysis of its isomer, 5-Amino-4,6-dichloropyrimidine, shows a characteristic molecular ion peak. chemicalbook.com Furthermore, liquid chromatography-mass spectrometry (LC-MS) analysis of this compound has identified a molecular ion peak (M+H)⁺ at m/z 157.0, which is inconsistent with the compound's molecular weight of approximately 164 g/mol and likely corresponds to a different species. chemicalbook.com The presence of two chlorine atoms would produce a distinctive isotopic pattern (M+, M+2, M+4 peaks) in the mass spectrum, which is a key identifier for chlorinated compounds.

HREI-MS: High-Resolution Electron Ionization Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For instance, HREI-MS could differentiate C₄H₃Cl₂N₃ from other potential formulas.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. It is frequently used to assess the purity of this compound and to identify volatile impurities. Commercial suppliers often use GC to confirm the purity of this compound, with assays typically at or above 98%. chemimpex.com

In a typical GC/MS analysis of related dichloropyrimidines, a nonpolar capillary column like a HP-5ms is used. chemimpex.com The sample is vaporized and carried by a helium carrier gas through the column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. Analysis of the isomer 2-Amino-4,6-dichloropyrimidine (B145751) shows characteristic top mass spectrum peaks at m/z values of 128, 163, and 67. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides valuable structural information. nist.gov

Key characteristic absorption bands in the spectrum confirm the presence of specific functional groups:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring vibrations are observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds exhibit strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

The spectrum for this compound was recorded on a solid sample using a KBr disc. nist.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| C=N/C=C Stretch (Ring) | 1400 - 1600 |

| C-Cl Stretch | < 800 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid and effective technique used primarily for monitoring the progress of chemical reactions and assessing the purity of a sample. In the synthesis and analysis of dichloropyrimidine derivatives, TLC is routinely employed. achemblock.com

The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel 60 F₂₅₄. chemimpex.com The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The separated spots are visualized, often under UV light. While specific Rf values are dependent on the exact conditions, TLC provides a quick qualitative assessment of the number of components in a sample.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly crucial for separating structural isomers of aminodichloropyrimidines, such as this compound from its 4,6-dichloro and 2,6-dichloro counterparts.

Reverse-phase (RP) HPLC is a common method for this purpose. For example, the isomer 2-Amino-4,6-dichloropyrimidine can be effectively analyzed using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. Similar conditions would be applicable for the separation of this compound. The separation relies on the differential partitioning of the isomers between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. Detection is typically carried out using a UV detector, as the pyrimidine ring strongly absorbs UV light.

Table 3: Typical HPLC Conditions for Aminodichloropyrimidine Isomer Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 or Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile / Water / Acid (e.g., Phosphoric Acid) |

| Detection | UV Spectroscopy |

Future Directions and Emerging Trends in 5 Amino 2,4 Dichloropyrimidine Research

Development of Novel Synthetic Methodologies

The synthesis of 5-Amino-2,4-dichloropyrimidine and its derivatives is a critical area of research, as it directly impacts the efficiency and scalability of their production for various applications. chemimpex.com Traditional methods for the synthesis of this compound often involve multi-step processes that can be time-consuming and may produce significant environmental waste. google.com

One of the most common methods for synthesizing 2,4-dichloro-5-aminopyrimidine is through the reduction of the nitro group of 5-nitrouracil (B18501) using metals like iron or zinc. google.com However, this method is often associated with heavy environmental pollution and can result in low yields due to the product being trapped within the metal residue. google.com Other approaches, such as the direct chlorination of 5-aminopyrimidine (B1217817) or 5-aminouracil, have also been explored but typically lead to low yields and poor selectivity. google.com

A more recent and commercially viable process starts from 5-nitrouracil, which is converted to 2,4-dichloro-5-nitropyrimidine (B15318) through a chlorination reaction with phosphorus oxychloride. google.com This intermediate is then subjected to a finely controlled workup process to yield the final product. google.com The Vilsmeier-Haack reaction is another efficient method for converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines. mdpi.com

Microwave-assisted synthesis has emerged as a promising alternative for preparing 2-amino-4-chloro-pyrimidine derivatives. nih.gov This technique offers several advantages, including shorter reaction times, higher yields, and a reduction in byproducts. nih.gov

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Metal Reduction | 5-nitrouracil | Iron or Zinc | Simple procedure | Environmental pollution, low yield |

| Direct Chlorination | 5-aminopyrimidine or 5-aminouracil | Chlorinating agents | Direct conversion | Low yield and selectivity |

| Commercial Process | 5-nitrouracil | Phosphorus oxychloride | High yield, commercially viable | Requires careful control |

| Vilsmeier-Haack Reaction | 4,6-dihydroxypyrimidines | Vilsmeier reagent | Efficient conversion | Requires specific precursors |

| Microwave-assisted Synthesis | 2-amino-4-chloro-pyrimidine | Substituted amines | Fast, high yield, clean | Requires specialized equipment |

Exploration of New Biological Targets and Applications

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. chemimpex.com Its unique chemical structure makes it an invaluable building block in the development of novel pharmaceuticals and agrochemicals. chemimpex.com

In the pharmaceutical industry, this compound is extensively used in the creation of antiviral and anticancer agents. chemimpex.com Researchers have successfully synthesized various derivatives of this compound that have shown significant potential in treating a variety of diseases. For instance, certain 2,4-dianilinopyrimidine derivatives have been identified as potent Focal Adhesion Kinase (FAK) inhibitors, which play a crucial role in cancer progression. nih.gov Other studies have focused on developing 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

The versatility of the pyrimidine (B1678525) scaffold has also been exploited in the development of dual-target inhibitors. For example, novel aminopyrimidine-2,4-diones and related compounds have been designed as inhibitors of both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer therapy. mdpi.com

In the agrochemical sector, this compound is a key component in the formulation of herbicides and pesticides. chemimpex.com Its derivatives are used to create effective crop protection solutions that can help improve agricultural productivity. chemimpex.com

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| 2,4-dianilinopyrimidines | Focal Adhesion Kinase (FAK) | Cancer | Potent anti-FAK activity and selective antiproliferative effects. nih.gov |

| 2,4-diaminopyrimidines | Cyclin-dependent kinases (CDKs) | Cancer | Strong inhibitory potency against CDK9 and cytotoxic effects in colorectal cancer cells. nih.gov |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | Cancer | Dual-target inhibitors with excellent cytotoxic activity against various cancer cell lines. mdpi.com |

Advanced Computational Modeling and Drug Design

The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed and developed. nih.gov These in silico techniques, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, have become indispensable tools for researchers working with this compound and its derivatives. nih.govmdpi.com

Computational modeling allows scientists to predict how a particular molecule will interact with a specific biological target, such as an enzyme or a receptor. nih.gov This information is crucial for designing new compounds with improved efficacy and reduced side effects. nih.gov For example, molecular docking studies have been used to investigate the binding modes of pyrimidine-5-carbonitrile derivatives with the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.org

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another important application of computational modeling in drug design. researchgate.net These models can help researchers identify potential liabilities of a drug candidate early in the development process, thereby reducing the risk of failure in later stages. researchgate.net

The use of advanced computational tools has enabled the rational design of novel 2,4-diaminopyrimidine-based compounds as potential inhibitors of Casein Kinase 1 epsilon (CK1ε), a promising target in cancer therapy. mdpi.com These studies have provided valuable structural insights that can guide the optimization of these compounds for improved therapeutic outcomes. mdpi.com

| Computational Method | Application in Drug Design | Example with Pyrimidine Derivatives |

| Molecular Docking | Predicting binding modes and affinities | Investigating the interaction of pyrimidine-5-carbonitrile derivatives with VEGFR-2. rsc.org |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity | Guiding the design of new compounds with enhanced potency. mdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules | Assessing the stability of ligand-protein complexes. mdpi.com |

| ADMET Prediction | Evaluating the pharmacokinetic and toxicological properties of drug candidates | Identifying potential liabilities of new compounds early in development. researchgate.net |

Market Trends and Commercial Relevance in Pharmaceutical and Agrochemical Sectors

The commercial relevance of this compound is closely tied to the growth of the pharmaceutical and agrochemical industries. The global market for related compounds, such as 5-Amino-4,6-dichloropyrimidine, was valued at approximately USD 125 million in 2023 and is projected to reach around USD 210 million by 2032, with a compound annual growth rate (CAGR) of 5.5%. dataintelo.com

The increasing demand for innovative drugs to treat chronic diseases like cancer is a major driver for the pharmaceutical applications of pyrimidine derivatives. dataintelo.com Similarly, the growing need for effective crop protection solutions to ensure food security is fueling the demand for these compounds in the agrochemical sector. 24chemicalresearch.com

The market for specialty chemical intermediates like 4-Amino-2-Methylpyridine, which is used in the synthesis of pharmaceuticals and agrochemicals, is also experiencing steady growth. intelmarketresearch.com The global market for this compound was valued at USD 10.2 million in 2024 and is projected to reach USD 13.9 million by 2032, with a CAGR of 4.5%. intelmarketresearch.com

These market trends indicate a positive outlook for the commercial relevance of this compound and its derivatives. As research continues to uncover new applications and more efficient synthetic methods, the demand for this versatile compound is expected to grow in the coming years.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps increase yield but risk decomposition |

| Solvent | Ethanol/THF | Ethanol improves NH solubility |

| Reaction Time | 12–24 hrs | Prolonged time enhances conversion |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR (DMSO) | δ 6.8 ppm (s, NH) | Confirms amino group presence |

| C NMR | δ 158 ppm (C5), δ 112 ppm (C2/C4) | Indicates Cl substitution |

| IR | 3400 cm (NH stretch) | Validates functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.